N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-17(2)11-12-27-21-15-20(9-10-22(21)30-16-25(4,5)24(27)29)26-23(28)14-19-8-6-7-18(3)13-19/h6-10,13,15,17H,11-12,14,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYRCYABWQGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties based on various research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1428373-16-3
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- A study highlighted that certain synthesized derivatives showed effectiveness against a range of bacteria and fungi. The presence of specific functional groups in the structure was linked to enhanced antimicrobial activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was evaluated through in vitro assays. The compound demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in stimulated macrophages .
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory effects, the compound also exhibited antioxidant activity. This was assessed through various assays measuring its capacity to scavenge free radicals and reduce oxidative stress markers in cellular models .
Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that modifications in the chemical structure led to variations in potency against microbial strains and inflammatory responses. The most effective derivatives were those with alkyl substitutions that enhanced lipophilicity and bioavailability .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction between the compound and target proteins involved in inflammation and microbial resistance. The findings revealed strong binding affinities due to hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its biological activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Anti-inflammatory | Inhibits cytokine production |
| Antioxidant Activity | Scavenges free radicals |
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : Compound 11p contains a benzo[e][1,4]diazepine core (two nitrogen atoms), whereas the target compound has a benzoxazepine core (one nitrogen, one oxygen).
- Substituents : Compound 11p includes a butenyl group, a pyrimido[4,5-d]pyrimidinyl moiety, and a methyl-substituted phenyl group, contrasting with the target’s isopentyl and m-tolyl groups.
Functional Implications : - The diazepine core in 11p may confer affinity for GABAA receptors or kinase targets, while the benzoxazepine’s oxygen atom could alter polarity and hydrogen-bonding capacity .
Thiazolidinone-Coumarin Acetamides (Compounds 3a-l, )
Structural Differences :
- Core Heterocycle: These derivatives feature a 4-oxothiazolidinone ring (five-membered, sulfur-containing), unlike the seven-membered benzoxazepine.
- Substituents : A coumarin (chromen-2-one) group is linked via an ether bond, differing from the target’s m-tolylacetamide.
Functional Implications : - The coumarin moiety may enhance UV absorption or anticoagulant properties .
- The target compound’s benzoxazepine core and isopentyl group likely increase CNS penetration compared to the polar thiazolidinone-coumarin hybrids.
Cephalosporin Derivatives ()
Structural Differences :
- Core Structure: Cephalosporins (e.g., compounds m and n) contain a β-lactam-fused bicyclic system, structurally distinct from the monocyclic benzoxazepine.
- Substituents : These antibiotics feature tetrazole and thiadiazole groups, contrasting with the target’s m-tolylacetamide.
Functional Implications : - The β-lactam core enables irreversible penicillin-binding protein (PBP) inhibition, a mechanism irrelevant to benzoxazepines. However, both classes utilize acetamide/acetamido groups for stability or binding .
- The m-tolyl group in the target compound may reduce susceptibility to β-lactamase-mediated degradation compared to cephalosporins.
Comparative Structural and Functional Data
Research Implications and Limitations
While structural comparisons highlight functional group diversity and core heterocycle influences, direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies should prioritize:
- In vitro binding assays to identify molecular targets.
- ADMET profiling to compare metabolic stability and bioavailability with analogues.
- Synthetic optimization of substituents (e.g., isopentyl vs. pyrimidine) for target selectivity.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions such as temperature, solvent selection, and catalyst use. For example:
- Solvent systems : Dichloromethane (DCM) and ethanol are common for cyclization and coupling steps .
- Catalysts : Triethylamine (TEA) is frequently used to facilitate amide bond formation .
- Purification : Column chromatography (e.g., silica gel with EtOAC/hexane gradients) ensures high purity .
Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates via ¹H/¹³C NMR is critical .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR data verify substituent positions and stereochemistry. For example, the benzooxazepine core shows distinct peaks at δ 4.2–5.0 ppm (oxazepine protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ = 446.6 g/mol) .
- HPLC : Assess purity (>95% is typical for pharmacological studies) .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) but less so in aqueous buffers, necessitating stock solutions in DMSO for biological assays .
- Stability : Store at –20°C under inert conditions (argon/nitrogen) to prevent oxidation of the oxazepine ring . Stability in biological matrices (e.g., plasma) should be validated via LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Answer:
- Modifications : Vary substituents on the acetamide (e.g., replacing m-tolyl with p-methoxyphenyl) and the isopentyl chain (e.g., branching or elongation) .
- Biological testing : Screen derivatives for target-specific activity (e.g., vasopressin V2 receptor antagonism via radioligand binding assays) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor pockets .
Advanced: What methodologies are recommended for in vivo pharmacological evaluation?
Answer:
- Animal models : Use rodent models for pharmacokinetic (PK) studies (e.g., IV/PO dosing to calculate bioavailability) .
- Dose optimization : Conduct dose-ranging studies (e.g., 1–50 mg/kg) with endpoints like plasma half-life (t½) and tissue distribution .
- Metabolite profiling : Identify major metabolites via LC-MS/MS in liver microsomes .
Advanced: How can computational modeling resolve mechanistic uncertainties?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 100-ns trajectories to assess binding stability) .
- QM/MM calculations : Study reaction pathways (e.g., oxazepine ring formation) to identify rate-limiting steps .
- ADMET prediction : Tools like SwissADME predict logP, CYP inhibition, and blood-brain barrier permeability .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor assays) and control compounds .
- Orthogonal validation : Confirm activity via independent methods (e.g., functional cAMP assays for GPCR targets) .
- Data normalization : Use Z-factor analysis to evaluate assay quality and minimize false positives .
Advanced: What strategies mitigate side reactions during sulfonamide or acetamide functionalization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl [BOC] for amines) during synthesis .
- Temperature control : Maintain –78°C for Grignard reactions to prevent undesired nucleophilic attacks .
- Byproduct analysis : Use LC-MS to detect and quantify impurities (e.g., diastereomers or oxidation byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
